4-[(benzyloxy)methyl]-1-[2-(trifluoromethyl)benzoyl]piperidine
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Description
4-[(benzyloxy)methyl]-1-[2-(trifluoromethyl)benzoyl]piperidine is a useful research compound. Its molecular formula is C21H22F3NO2 and its molecular weight is 377.407. The purity is usually 95%.
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Biological Activity
The compound 4-[(benzyloxy)methyl]-1-[2-(trifluoromethyl)benzoyl]piperidine is a member of the piperidine family, which has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C18H20F3N1O2
- Molecular Weight : 345.35 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its interaction with various receptors and enzymes. Research indicates that it may act as a D4 dopamine receptor antagonist , which has implications for treating disorders such as schizophrenia and other neuropsychiatric conditions. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier.
Antiviral Activity
Recent studies have explored the antiviral properties of piperidine derivatives, including this compound. For instance, a study on similar piperidine derivatives indicated that modifications at the piperidine ring could enhance antiviral activity against various viruses, including Ebola and HIV .
Antimicrobial Activity
The antimicrobial efficacy of related benzyloxy derivatives has been documented. One study reported that compounds with similar structures demonstrated significant activity against Staphylococcus aureus , with minimum inhibitory concentrations (MICs) as low as 1 µg/mL . While specific data for our compound is limited, structural similarities suggest potential antimicrobial properties.
Study 1: D4 Receptor Antagonism
A study published in Nature characterized several benzyloxy piperidine derivatives for their D4 receptor antagonism. The compound exhibited a Ki value of 96 nM, indicating substantial receptor binding affinity . This activity suggests potential applications in treating dopamine-related disorders.
Compound | Ki (nM) | Activity Description |
---|---|---|
This compound | 96 | D4 receptor antagonist |
Study 2: Antiviral Screening
In a screening for antiviral agents against Ebola virus, compounds structurally related to our target were evaluated. The most potent derivatives showed EC50 values in the submicromolar range, indicating robust antiviral activity. Although direct testing of our specific compound is needed, these results highlight the potential for similar piperidine derivatives in viral inhibition .
Properties
IUPAC Name |
[4-(phenylmethoxymethyl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO2/c22-21(23,24)19-9-5-4-8-18(19)20(26)25-12-10-17(11-13-25)15-27-14-16-6-2-1-3-7-16/h1-9,17H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPTVBIGROYEDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.